SNIPER(ABL)-033

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C61H73F3N10O9S2 |

|---|---|

分子量 |

1211.4 g/mol |

IUPAC 名称 |

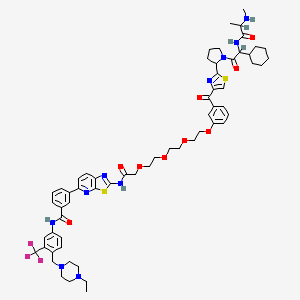

3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75) |

InChI 键 |

NJCPVTOZWPVLBE-UHFFFAOYSA-N |

规范 SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Takedown of a Cancer Driver: A Technical Guide to SNIPER(ABL)-033's Mechanism of Action

For Immediate Release

[CITY, State] – November 21, 2025 – In the ongoing battle against chronic myeloid leukemia (CML), a novel therapeutic strategy, SNIPER(ABL)-033, has emerged from preclinical studies, demonstrating a unique and potent mechanism for eliminating the oncogenic driver protein, BCR-ABL. This in-depth technical guide provides a comprehensive overview of the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

This compound is a "Specific and Nongenetic inhibitor of apoptosis protein (IAP)-dependent Protein Eraser" (SNIPER), a class of molecules designed to induce the degradation of specific target proteins. Unlike traditional kinase inhibitors that merely block the function of a protein, SNIPERs facilitate their complete removal from the cell.

Core Mechanism: Hijacking the Cellular Machinery for Targeted Destruction

This compound is a heterobifunctional molecule, meaning it has two distinct functional ends connected by a chemical linker. One end binds to the ABL kinase domain of the BCR-ABL fusion protein, the hallmark of CML. The other end recruits cellular E3 ubiquitin ligases, specifically the Inhibitor of Apoptosis Proteins (IAPs).

This dual binding action brings the BCR-ABL protein into close proximity with the IAP E3 ligase, leading to the ubiquitination of BCR-ABL. Ubiquitination is a cellular process that tags proteins for destruction. Once tagged with a polyubiquitin chain, the BCR-ABL protein is recognized and degraded by the proteasome, the cell's protein disposal system. This targeted degradation effectively eliminates the cancer-driving protein from the leukemic cells.

dot

Quantitative Analysis of BCR-ABL Degradation

The efficacy of this compound and related compounds is quantified by their DC50 value, which represents the concentration required to degrade 50% of the target protein. This compound induces the reduction of BCR-ABL protein with a DC50 of 0.3 μM.[1][2][3] A comparative analysis with other SNIPER(ABL) constructs highlights the importance of the specific ABL inhibitor and IAP ligand combination.

| Compound | ABL Inhibitor | IAP Ligand | DC50 for BCR-ABL Degradation |

| This compound | HG-7-85-01 | LCL161 derivative | 0.3 μM [1][2][3] |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 μM[1] |

| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 μM[1] |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM[1] |

| SNIPER(ABL)-020 | Dasatinib | Bestatin | Not specified |

| SNIPER(ABL)-062 | ABL allosteric ligand | LCL161 derivative | Potent activity reported[4] |

Downstream Signaling Consequences

The degradation of the BCR-ABL oncoprotein by SNIPER molecules leads to the inhibition of its downstream signaling pathways, which are critical for the survival and proliferation of CML cells. Specifically, the degradation of BCR-ABL results in the reduced phosphorylation of key signaling proteins such as STAT5 and CrkL.[5] This disruption of oncogenic signaling ultimately leads to the inhibition of cancer cell growth.

dot

References

- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Technical Guide to SNIPER(ABL)-033: A Novel BCR-ABL Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of SNIPER(ABL)-033, a novel Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) targeting the oncogenic BCR-ABL protein for degradation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and chemical biology.

Core Concepts: Introduction to SNIPER Technology

SNIPERs are heterobifunctional molecules designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. SNIPERs specifically leverage the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase recruiters.[1] By forming a ternary complex between the POI and an IAP, SNIPERs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

This compound: Structure and Chemical Properties

This compound is a chimeric molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[2] It is composed of the ABL kinase inhibitor HG-7-85-01, a derivative of the IAP antagonist LCL161, and a flexible linker.[2]

Chemical Structure

The precise chemical structure of this compound is detailed below.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆₁H₇₃F₃N₁₀O₉S₂ |

| Molecular Weight | 1211.42 g/mol |

| CAS Number | 2222354-18-7 |

| SMILES | CCN1CCN(CC2=C(C(F)(F)F)C=C(NC(C3=CC(C4=NC5=C(N=C(NC(COCCOCCOCCOC6=CC(C(C7=CSC([C@H]8N(C(--INVALID-LINK--NC(--INVALID-LINK--NC)=O)=O)CCC8)=N7)=O)=CC=C6)=O)S5)C=C4)=CC=C3)=O)C=C2)CC1 |

| Solubility | Soluble in DMSO (10 mM) |

Mechanism of Action: Targeted Degradation of BCR-ABL

This compound exerts its therapeutic effect by inducing the selective degradation of the BCR-ABL oncoprotein. This process is initiated by the simultaneous binding of this compound to both BCR-ABL and an IAP E3 ligase, primarily cIAP1 and XIAP.[3][4]

Signaling Pathway

The binding of this compound facilitates the formation of a ternary complex, bringing BCR-ABL in close proximity to the IAP E3 ligase. This proximity enables the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, which are crucial for CML cell proliferation and survival.[4]

References

- 1. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

The Critical Role of IAP Ligands in the Function of SNIPER(ABL)-033: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this field, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent a promising class of heterobifunctional molecules. SNIPERs co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This guide delves into the core functionality of a notable SNIPER, SNIPER(ABL)-033, with a particular focus on the indispensable role of its Inhibitor of Apoptosis Protein (IAP) ligand in its mechanism of action. This compound is engineered to target the oncogenic BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).

The Architecture of this compound

This compound is a chimeric molecule meticulously designed with three key components: a ligand that binds to the target protein (BCR-ABL), a ligand that recruits an E3 ubiquitin ligase (an IAP), and a linker that connects these two moieties.[1][2]

-

Target-binding Ligand: For this compound, the warhead is HG-7-85-01, a potent inhibitor of the ABL kinase.[2][3]

-

E3 Ligase-recruiting Ligand: The function of recruiting the E3 ligase is carried out by a derivative of LCL161, a small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC) that binds to IAPs.[1][2][3][4][5]

-

Linker: A chemical linker connects HG-7-85-01 and the LCL161 derivative, optimizing the spatial orientation for the formation of a productive ternary complex.[2][3]

The Central Role of the IAP Ligand in the this compound Mechanism

The IAP ligand is the cornerstone of this compound's degradative function. Its primary role is to recruit cellular IAP E3 ubiquitin ligases, such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP), to the BCR-ABL protein.[1] This recruitment initiates a cascade of events leading to the targeted degradation of BCR-ABL.

The LCL161 derivative in this compound mimics the endogenous IAP-binding motif of SMAC, allowing it to bind to the Baculoviral IAP Repeat (BIR) domains of IAPs.[4][5][6] This binding event is critical for the formation of a ternary complex, consisting of BCR-ABL, this compound, and the IAP E3 ligase.

Caption: Formation of the BCR-ABL::this compound::IAP ternary complex.

Once the ternary complex is formed, the E3 ligase activity of the recruited IAP is brought into close proximity to the captured BCR-ABL protein. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BCR-ABL.

Caption: Ubiquitination and subsequent proteasomal degradation of BCR-ABL.

This process is repeated, leading to the formation of a polyubiquitin chain on BCR-ABL, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the polyubiquitinated BCR-ABL into small peptides, effectively eliminating the oncoprotein from the cell.

Quantitative Data Summary

The efficacy of this compound and its components has been quantified through various assays. The following tables summarize the key quantitative data.

| Compound | Target | Assay | Value | Reference |

| This compound | BCR-ABL | DC50 (Degradation) | 0.3 µM | [2][3][7] |

| HG-7-85-01 | T315I Bcr-Abl | IC50 (Inhibition) | 3 nM | |

| LCL161 | XIAP | IC50 (Inhibition) | 35 nM | [8] |

| LCL161 | cIAP1 | IC50 (Inhibition) | 0.4 nM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of SNIPER compounds. Below are representative protocols for key experiments used to characterize the function of this compound.

Western Blotting for BCR-ABL Degradation

This protocol is for assessing the reduction of BCR-ABL protein levels in K562 cells following treatment with this compound.

Materials:

-

K562 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BCR-ABL, anti-cIAP1, anti-XIAP, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed K562 cells at a density of 5 x 10^5 cells/mL in RPMI-1640 medium. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the loading control.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of K562 cells.

Materials:

-

K562 cells

-

RPMI-1640 medium

-

This compound

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Co-Immunoprecipitation for Ternary Complex Formation

This protocol is to demonstrate the formation of the BCR-ABL::this compound::IAP ternary complex.

Materials:

-

K562 cells

-

This compound

-

MG132 (proteasome inhibitor)

-

Lysis buffer (e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-BCR-ABL or anti-cIAP1)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents (as described above)

Procedure:

-

Cell Treatment: Treat K562 cells with this compound in the presence of MG132 (to prevent degradation of the complex) for a specified time.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in sample buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against BCR-ABL, cIAP1, and XIAP to detect the presence of all three components in the complex.

Caption: Workflow for the characterization of this compound.

Conclusion

The IAP ligand is a pivotal component of this compound, enabling the recruitment of IAP E3 ligases to the oncogenic BCR-ABL protein. This targeted recruitment is the initiating step in a cascade that leads to the ubiquitination and subsequent proteasomal degradation of BCR-ABL. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working on targeted protein degradation. A thorough understanding of the role of the IAP ligand and the methodologies to assess SNIPER function is essential for the continued advancement of this promising therapeutic strategy in oncology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. A novel pyridopyrimidine inhibitor of abl kinase is a picomolar inhibitor of Bcr-abl-driven K562 cells and is effective against STI571-resistant Bcr-abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

A Technical Deep Dive: SNIPER(ABL)-033, a Novel Degrader, Versus Traditional Kinase Inhibitors for BCR-ABL

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between SNIPER(ABL)-033, a novel proteolysis-targeting chimera (PROTAC), and traditional kinase inhibitors in the context of targeting the oncogenic BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML). We will delve into their distinct mechanisms of action, compare their efficacy against wild-type and resistant forms of BCR-ABL, and provide detailed experimental protocols for their evaluation.

Introduction: The Challenge of Targeting BCR-ABL

The constitutively active BCR-ABL tyrosine kinase is the primary driver of CML. Traditional therapeutic strategies have centered on the development of tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the ABL kinase domain, thereby inhibiting its catalytic activity. While first and second-generation TKIs like imatinib, dasatinib, and nilotinib have revolutionized CML treatment, their efficacy can be hampered by the emergence of drug resistance, most notably through mutations in the kinase domain. The "gatekeeper" T315I mutation, for instance, sterically hinders the binding of many TKIs, rendering them ineffective.

This compound represents a paradigm shift in targeting BCR-ABL. Instead of merely inhibiting the kinase, it flags the entire BCR-ABL protein for destruction by the cell's own protein disposal machinery. This novel mechanism holds the promise of overcoming resistance and offering a more durable therapeutic response.

Mechanism of Action: Inhibition vs. Degradation

Traditional Kinase Inhibitors: Occupancy-Driven Inhibition

Traditional ABL kinase inhibitors function by physically occupying the ATP-binding pocket of the BCR-ABL kinase domain. This prevents the transfer of phosphate from ATP to downstream substrates, thereby blocking the signaling pathways that drive leukemogenesis. Their efficacy is dependent on maintaining a sufficient concentration to continuously occupy the target.

dot

Caption: Mechanism of Traditional ABL Kinase Inhibitors.

This compound: Event-Driven Degradation

This compound is a heterobifunctional molecule. One end, the ABL inhibitor moiety (HG-7-85-01), binds to the BCR-ABL protein. The other end engages an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP).[1][2][3] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. This catalytic mechanism means a single molecule of this compound can trigger the destruction of multiple BCR-ABL proteins.

dot

Caption: Mechanism of this compound-mediated degradation.

Quantitative Comparison: Potency and Efficacy

The following tables summarize the quantitative data available for this compound and traditional ABL kinase inhibitors.

Table 1: In Vitro Potency of Traditional ABL Kinase Inhibitors

| Compound | Target | IC50 (nM) | Reference(s) |

| Imatinib | Wild-type BCR-ABL | 25 - 100 | [4][5] |

| T315I mutant BCR-ABL | >10,000 | [5][6] | |

| Dasatinib | Wild-type BCR-ABL | <1 | [4][6] |

| T315I mutant BCR-ABL | >500 | [5][6] | |

| Nilotinib | Wild-type BCR-ABL | 20-30 | [4][6] |

| T315I mutant BCR-ABL | >2,000 | [6] |

Table 2: In Vitro Degradation Activity of SNIPER(ABL) Compounds

| Compound | Target | DC50 (µM) | Reference(s) |

| This compound | Wild-type BCR-ABL | 0.3 | [4][7][8] |

| SNIPER(ABL)-039 (Dasatinib-based) | Wild-type BCR-ABL | 0.01 | [8][9] |

Overcoming Resistance: The T315I Challenge

The primary advantage of a degradation-based approach is its potential to overcome resistance mechanisms that affect inhibitor binding. Since this compound facilitates the complete removal of the BCR-ABL protein, mutations that confer resistance to traditional TKIs by altering the ATP-binding pocket may not affect its degradation-inducing activity. While direct evidence for this compound's efficacy against T315I is still emerging, other BCR-ABL degraders have shown promise in this area.[11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare traditional kinase inhibitors and this compound.

Synthesis of this compound

While the exact, proprietary synthesis protocol for this compound is not publicly available, a general workflow for the synthesis of similar SNIPER compounds can be outlined.[1][2][8][14]

dot

Caption: General synthesis workflow for SNIPER(ABL) compounds.

General Protocol:

-

Functionalization of Ligands: The ABL inhibitor (HG-7-85-01) and the IAP ligand (LCL161 derivative) are typically functionalized with reactive groups (e.g., amines, carboxylic acids, or alkynes) to enable their conjugation to a linker.

-

Linker Synthesis: A bifunctional linker of appropriate length and chemical properties is synthesized. Polyethylene glycol (PEG) linkers are commonly used to improve solubility and pharmacokinetic properties.[14]

-

Stepwise Conjugation: The functionalized ABL inhibitor is reacted with one end of the linker. After purification of the intermediate product, it is then reacted with the functionalized IAP ligand.

-

Purification and Characterization: The final this compound compound is purified using techniques such as high-performance liquid chromatography (HPLC). Its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ABL kinase.

Protocol:

-

Reagents and Materials:

-

Recombinant ABL kinase (wild-type or mutant)

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (radiolabeled or non-radiolabeled)

-

Peptide or protein substrate for ABL kinase

-

Test compounds (traditional TKI or this compound)

-

96-well plates

-

Detection reagents (e.g., phosphospecific antibodies, scintillation counter)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the recombinant ABL kinase, the substrate, and the test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity if using radiolabeled ATP, or by using a phosphospecific antibody in an ELISA-based format.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the log of the compound concentration.

-

Cell-Based BCR-ABL Degradation Assay (Western Blot)

This assay determines the ability of this compound to induce the degradation of BCR-ABL in a cellular context.

Protocol:

-

Cell Culture:

-

Culture CML cell lines (e.g., K562 for wild-type BCR-ABL, or engineered Ba/F3 cells expressing T315I mutant BCR-ABL) in appropriate media.

-

-

Compound Treatment:

-

Seed the cells in multi-well plates.

-

Treat the cells with various concentrations of this compound or a vehicle control for different time points (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis:

-

Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for BCR-ABL (e.g., anti-ABL antibody).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the same membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BCR-ABL band intensity to the loading control.

-

Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.

-

Determine the half-maximal degradation concentration (DC50) by plotting the percentage of degradation against the log of the this compound concentration.

-

Cell Viability Assay

This assay measures the effect of the compounds on the proliferation and survival of CML cells.

Protocol:

-

Cell Seeding:

-

Seed CML cells in 96-well plates at a predetermined density.

-

-

Compound Treatment:

-

Add serial dilutions of the traditional TKI or this compound to the wells.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

-

Viability Assessment:

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo).

-

Incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration.

-

In Vivo Efficacy Assessment

Evaluating the therapeutic potential of this compound necessitates in vivo studies using animal models of CML.[3][5][15]

dot

Caption: General workflow for in vivo efficacy studies.

General Protocol:

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) and establish a CML model, for example, by subcutaneous injection of K562 cells or intravenous injection of primary CML patient cells.

-

Dosing and Administration: Once tumors are established or leukemia is engrafted, administer this compound, a traditional TKI, or a vehicle control to different groups of mice. The route of administration (e.g., oral, intraperitoneal) and dosing schedule will need to be optimized.

-

Monitoring: Regularly monitor tumor volume (for subcutaneous models), body weight, and overall health of the animals. For disseminated leukemia models, monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry of peripheral blood.

-

Pharmacodynamic and Efficacy Endpoints: At the end of the study, collect tumors and tissues to assess the levels of BCR-ABL protein (pharmacodynamics) and to evaluate apoptosis and proliferation markers. The primary efficacy endpoint is often tumor growth inhibition or prolonged survival.

Selectivity and Off-Target Effects

A crucial aspect of drug development is understanding the selectivity of a compound. While traditional TKIs have known off-target effects due to their interaction with other kinases, the selectivity profile of this compound is an area of active investigation. Kinome-wide screening assays are employed to assess the interaction of these compounds with a broad panel of kinases. The degradation-based mechanism of SNIPERs may offer a different and potentially more favorable off-target profile compared to occupancy-driven inhibitors.

Conclusion and Future Directions

This compound and other BCR-ABL degraders represent a promising new frontier in the treatment of CML, particularly for patients who have developed resistance to traditional TKIs. Their unique mechanism of action, which leads to the complete elimination of the oncoprotein, has the potential to induce deeper and more durable responses.

Further research is needed to fully elucidate the in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound. Direct comparative studies with the latest generation of TKIs in clinically relevant models, including those harboring the T315I mutation, will be critical in defining its therapeutic potential. The continued development of this and other protein degradation technologies holds the key to overcoming drug resistance and improving outcomes for cancer patients.

References

- 1. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Efficacy of tyrosine kinase inhibitors on a mouse chronic myeloid leukemia model and chronic myeloid leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to SNIPER Technology for Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Core Principles of SNIPER Technology

Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a cutting-edge class of small molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2][3] This technology falls under the broader category of targeted protein degradation (TPD), which offers a distinct advantage over traditional small molecule inhibitors by physically removing the target protein rather than just blocking its activity.[4][5]

At its core, a SNIPER is a heterobifunctional molecule composed of three key components:

-

A ligand for the target protein (POI ligand): This moiety specifically recognizes and binds to the protein intended for degradation.

-

A ligand for an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase: This component recruits an IAP, such as cIAP1 or XIAP, which are members of the E3 ubiquitin ligase family.[6][7]

-

A chemical linker: This flexible chain connects the POI ligand and the IAP ligand, facilitating the formation of a ternary complex between the target protein and the E3 ligase.[8]

The formation of this ternary complex is the critical step in the SNIPER mechanism. Once the POI and the IAP are brought into close proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery.[] A key feature of SNIPERs is that they can also induce the degradation of IAPs themselves, which can be advantageous in cancer therapy as many cancer cells overexpress IAPs to evade apoptosis.[6]

Quantitative Data on SNIPER Performance

The efficacy of SNIPERs is typically quantified by their degradation capability (DC50 and Dmax) and their binding affinity (Kd or IC50/Ki) to both the target protein and the E3 ligase.

-

DC50: The concentration of the SNIPER required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with a given SNIPER.

-

Binding Affinity (Kd, IC50, Ki): A measure of the strength of the interaction between the SNIPER and its binding partners. Lower values indicate tighter binding.

Below are tables summarizing the performance of various SNIPERs against different protein targets.

Table 1: SNIPERs Targeting Estrogen Receptor α (ERα)

| SNIPER Compound | IAP Ligand | POI Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| SNIPER(ER)-87 | LCL161 derivative | 4-hydroxytamoxifen | 3 | ~100 | MCF-7 | [1][2][3][4] |

| SNIPER(ER)-110 | Derivatized IAP ligand | 4-hydroxytamoxifen | <3 | Not Reported | MCF-7 | [10][11] |

| SNIPER(ER)-20 | Not Specified | 4-hydroxytamoxifen | >100 | Not Reported | MCF-7 | [3] |

Table 2: SNIPERs Targeting BCR-ABL

| SNIPER Compound | IAP Ligand | POI Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| SNIPER(ABL)-062 | Allosteric IAP Ligand | Allosteric ABL inhibitor | 100-300 | Not Reported | K562 | [8][12] |

| SNIPER(ABL)-39 | LCL161 derivative | Dasatinib | Not Specified | Not Specified | K562 | [13] |

| SNIPER-3 | Bestatin | Imatinib derivative | 30,000 | Not Reported | K562 | [8] |

| SNIPER(ABL)-019 | MV-1 | Dasatinib | 300 | Not Reported | Not Specified | [7] |

| SNIPER(ABL)-015 | MV-1 | GNF5 | 5,000 | Not Reported | Not Specified | [7] |

| SNIPER(ABL)-049 | Bestatin | Imatinib | 100,000 | Not Reported | Not Specified | [7] |

| SNIPER(ABL)-058 | LCL161 derivative | Imatinib | 10,000 | Not Reported | Not Specified | [7] |

Table 3: SNIPERs Targeting Bromodomain-containing protein 4 (BRD4)

| SNIPER Compound | IAP Ligand | POI Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| SNIPER(BRD)-1 | LCL161 derivative | (+)-JQ1 | Not Reported | Not Reported | LNCaP | [14][15] |

Table 4: Binding Affinities of SNIPER Components

| Compound | Target | Binding Affinity (IC50/Ki) | Assay Type | Reference |

| SNIPER(BRD)-1 | cIAP1 | IC50 = 6.8 nM | Not Specified | [16][17] |

| SNIPER(BRD)-1 | cIAP2 | IC50 = 17 nM | Not Specified | [16][17] |

| SNIPER(BRD)-1 | XIAP | Ki = 49 nM | Not Specified | [16][17] |

| AVPI peptide | XIAP BIR3 | Ki = 3.6 µM | Not Specified | [18] |

| AVPI peptide | cIAP1 BIR3 | Ki = 184 nM | Not Specified | [18] |

| AVPI peptide | cIAP2 BIR3 | Ki = 316 nM | Not Specified | [18] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of SNIPER efficacy and mechanism of action.

Western Blotting for Protein Degradation Assessment

Objective: To quantify the reduction in the levels of the target protein and IAPs following SNIPER treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα, K562 for BCR-ABL) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the SNIPER compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).[13]

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20][21]

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target protein, the IAP (cIAP1, XIAP), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19] After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

-

Quantification: Densitometrically quantify the protein bands and normalize them to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.

Ubiquitination Assay

Objective: To demonstrate that the SNIPER-induced protein degradation is mediated by the ubiquitin-proteasome system.

Protocol:

-

Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the target protein (if not endogenously expressed) and a tagged ubiquitin (e.g., HA-ubiquitin or His-ubiquitin).[22] Treat the cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) for a few hours prior to harvesting. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, followed by dilution with a non-denaturing buffer.[23]

-

Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein or the ubiquitin tag overnight at 4°C. Add protein A/G agarose or magnetic beads to capture the antibody-protein complexes.[24]

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Analyze the eluates by Western blotting using antibodies against ubiquitin and the target protein to detect the polyubiquitinated forms of the target protein.[23][25]

Immunoprecipitation (IP) for Ternary Complex Formation

Objective: To provide evidence for the SNIPER-mediated formation of the POI-SNIPER-IAP ternary complex.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the SNIPER compound for a short duration. Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either the target protein or the IAP overnight at 4°C.

-

Capture and Washing: Add protein A/G beads to capture the immunocomplexes. Wash the beads multiple times with IP lysis buffer.

-

Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using antibodies against the POI and the IAP to detect the co-immunoprecipitation of the other protein, which indicates the formation of the ternary complex.

Cell Viability Assay

Objective: To assess the cytotoxic or anti-proliferative effects of the SNIPER compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours).[26]

-

Viability Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), or a reagent that measures ATP levels (e.g., CellTiter-Glo®).[27]

-

Incubation: Incubate the plates for the time recommended by the manufacturer to allow for the conversion of the substrate into a colored or luminescent product.

-

Measurement: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of SNIPER-mediated protein degradation.

Caption: Workflow for evaluating SNIPER compound activity.

Caption: Core components of a SNIPER molecule.

References

- 1. rndsystems.com [rndsystems.com]

- 2. bio-techne.com [bio-techne.com]

- 3. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allgenbio.com [allgenbio.com]

- 5. biorbyt.com [biorbyt.com]

- 6. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SNIPER(ER)-87 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. glpbio.com [glpbio.com]

- 17. cenmed.com [cenmed.com]

- 18. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

- 25. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijbs.com [ijbs.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Therapeutic Potential of SNIPER(ABL)-033 in Chronic Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of SNIPER(ABL)-033, a novel protein degrader, in the context of Chronic Myeloid Leukemia (CML). We will delve into its mechanism of action, present available quantitative data, detail experimental protocols from key studies, and visualize critical pathways and workflows.

Introduction: A New Paradigm in CML Therapy

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives aberrant cell proliferation and is the central pathogenic driver of CML. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and the persistence of leukemic stem cells necessitate the development of novel therapeutic strategies.

Targeted protein degradation has emerged as a promising alternative to inhibition. Technologies like SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) offer a distinct mechanism of action by inducing the degradation of pathogenic proteins. This compound is a heterobifunctional molecule designed to specifically target the BCR-ABL oncoprotein for degradation, thereby eliminating its kinase and scaffolding functions.

This compound: Mechanism of Action

This compound is a chimeric molecule that conjugates the ABL kinase inhibitor HG-7-85-01 with a derivative of the IAP (Inhibitor of Apoptosis Protein) ligand LCL161.[1] Its mechanism of action is predicated on hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL protein via its HG-7-85-01 moiety and to an IAP E3 ubiquitin ligase (such as cIAP1 or XIAP) through its LCL161 derivative ligand. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: Within this complex, the IAP E3 ligase facilitates the transfer of ubiquitin molecules to the BCR-ABL protein.

-

Proteasomal Degradation: The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.

By inducing the degradation of BCR-ABL, this compound not only inhibits its kinase activity but also eliminates the entire protein, which may offer advantages in overcoming resistance mechanisms and targeting kinase-independent functions of BCR-ABL. This degradation leads to the downstream suppression of BCR-ABL signaling pathways, such as the phosphorylation of STAT5 and CrkL, ultimately inhibiting the growth of CML cells.[2]

Mechanism of Action of this compound in CML Cells.

Quantitative Data

The following table summarizes the in vitro efficacy of this compound and related compounds from the foundational study by Shibata et al. (2017). The data is derived from experiments using the K562 human CML cell line.

| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 for BCR-ABL Degradation (µM) |

| This compound | HG-7-85-01 | LCL161 derivative | 0.3 |

| SNIPER(ABL)-019 | Dasatinib | MV1 | 0.3 |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 |

| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 |

DC50: The concentration of the compound that results in a 50% reduction of the target protein level.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Cell Culture

-

Cell Line: K562, a human immortalized myelogenous leukemia cell line, was used for the in vitro experiments.

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for BCR-ABL Degradation

-

Cell Treatment: K562 cells were seeded and treated with varying concentrations of SNIPER(ABL) compounds or vehicle control (DMSO) for specified durations (e.g., 6 or 24 hours).

-

Cell Lysis: After treatment, cells were harvested, washed with PBS, and lysed with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against ABL, phospho-STAT5, phospho-CrkL, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software.

Cell Viability Assay

-

Assay Method: The water-soluble tetrazolium salt (WST) assay was used to assess cell viability.

-

Procedure: K562 cells were seeded in 96-well plates and treated with various concentrations of SNIPER(ABL) compounds for a specified period (e.g., 48 hours). After the incubation period, a WST reagent was added to each well, and the plates were incubated for an additional 1-4 hours.

-

Measurement: The absorbance at 450 nm was measured using a microplate reader. The cell viability was calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values were determined from the dose-response curves.

Experimental Workflow for the In Vitro Evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising proof-of-concept for the targeted degradation of the BCR-ABL oncoprotein in CML. Its ability to induce degradation of BCR-ABL at sub-micromolar concentrations highlights the potential of the SNIPER technology. While other analogs like SNIPER(ABL)-039 have demonstrated greater potency in initial studies, the development of this compound has provided valuable insights into the structure-activity relationships of these degraders.

Future research should focus on in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound and its analogs, as well as their efficacy and safety in animal models of CML. Furthermore, investigating the efficacy of these compounds against TKI-resistant BCR-ABL mutants is a critical next step. The continued development of BCR-ABL degraders holds the potential to offer a novel and effective therapeutic option for CML patients, with the ultimate goal of achieving deeper and more durable responses.

References

The SNIPER's Strike: A Technical Guide to Induced Degradation of the BCR-ABL Oncoprotein

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and intolerance persist. A promising alternative therapeutic strategy is the targeted degradation of the BCR-ABL oncoprotein. This guide delves into the mechanism of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) designed to induce the degradation of BCR-ABL, offering a potential avenue to overcome the limitations of current therapies.

The SNIPER Approach: Hijacking the Ubiquitin-Proteasome System

SNIPERs are heterobifunctional molecules that function as molecular bridges, bringing a target protein and an E3 ubiquitin ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.[2][3]

SNIPERs targeting BCR-ABL, designated as SNIPER(ABL), are comprised of three key components:

-

A BCR-ABL Ligand: This moiety binds specifically to the BCR-ABL protein. Both ATP-competitive inhibitors (e.g., dasatinib, imatinib derivatives) and allosteric inhibitors have been successfully incorporated.[4][5]

-

An IAP Ligand: This component recruits an Inhibitor of Apoptosis Protein (IAP), which possesses E3 ubiquitin ligase activity. Ligands such as Bestatin, MV1, and LCL161 derivatives are commonly used.[1][6]

-

A Linker: A chemical linker connects the BCR-ABL and IAP ligands. The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.[1]

The formation of a stable ternary complex between BCR-ABL, the SNIPER(ABL) molecule, and an IAP (primarily cIAP1 and to some extent XIAP) is a prerequisite for efficient ubiquitination and degradation.[4][6]

Quantitative Analysis of SNIPER(ABL) Activity

The efficacy of SNIPER(ABL) compounds is evaluated using several quantitative parameters. The half-maximal degradation concentration (DC50) represents the concentration of a SNIPER required to reduce the level of the target protein by 50%. The half-maximal growth inhibition (GI50) indicates the concentration needed to inhibit the growth of cancer cells by 50%.

Below are tables summarizing the reported activities of various SNIPER(ABL) compounds.

Table 1: Degradation Activity (DC50) of SNIPER(ABL) Compounds in K562 Cells

| SNIPER(ABL) Compound | BCR-ABL Ligand | IAP Ligand | Linker | DC50 (nM) | Reference |

| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | PEGx3 | 10 | [1] |

| SNIPER(ABL)-062 | GNF-5 derivative (Allosteric) | LCL161 derivative | - | ~30-100 | [4] |

| SNIPER(ABL)-019 | Dasatinib | MV1 | - | 300 | [1] |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | - | 300 | [1] |

| SNIPER(ABL)-015 | GNF5 | MV-1 | - | 5000 | [7] |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | - | 5000 | [8] |

| SNIPER(ABL)-013 | GNF5 | Bestatin | - | 20000 | [5] |

| SNIPER(ABL)-049 | Imatinib | Bestatin | - | 100000 | [9] |

Table 2: Growth Inhibitory Activity (GI50) of Selected SNIPER(ABL) Compounds

| Cell Line | Compound | GI50 (µM) | Reference |

| K562 | 7c (Purine-based inhibitor) | 0.30 | [10] |

| KCL22 | 7c (Purine-based inhibitor) | 1.54 | [10] |

| K562 | Imatinib | 0.33 | [10] |

| KCL22 | Imatinib | >10 | [10] |

| KCL22-B8 (T315I mutant) | 7e (Purine-based inhibitor) | 13.80 | [10] |

| KCL22-B8 (T315I mutant) | 7f (Purine-based inhibitor) | 15.43 | [10] |

| KCL22-B8 (T315I mutant) | Imatinib | >20 | [10] |

| CML Cell Lines | 11b (Trisubstituted purine) | 0.7-1.3 | [11] |

| KCL22 (T315I mutant) | 11b-f (Trisubstituted purines) | 6.4-11.5 | [11] |

| K-562 | Compound 5 | 2.1 | [12] |

| K-562 | Compound 7 | 4.3 | [12] |

Signaling Pathways and Experimental Workflows

The degradation of BCR-ABL by SNIPERs leads to the downregulation of its downstream signaling pathways, which are crucial for the survival and proliferation of CML cells. Key among these are the STAT5 and CrkL pathways.[13][14]

Signaling Pathway of SNIPER-Induced BCR-ABL Degradation

The following diagram illustrates the proposed signaling pathway for SNIPER(ABL)-mediated degradation of BCR-ABL and its downstream consequences.

Caption: SNIPER(ABL) induced BCR-ABL degradation pathway.

Experimental Workflow for Assessing SNIPER(ABL) Activity

The following diagram outlines a typical experimental workflow to characterize the activity of a novel SNIPER(ABL) compound.

Caption: Experimental workflow for SNIPER(ABL) characterization.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of SNIPER(ABL) compounds.

Western Blot Analysis for BCR-ABL Degradation

This protocol is used to determine the extent of BCR-ABL protein degradation following treatment with a SNIPER(ABL) compound.

-

Cell Culture and Treatment:

-

Culture CML cell lines (e.g., K562, KCL-22, KU812) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

-

Seed cells in multi-well plates and treat with varying concentrations of the SNIPER(ABL) compound for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ABL, phospho-BCR-ABL (pBCR-ABL), STAT5, phospho-STAT5 (pSTAT5), CrkL, phospho-CrkL (pCrkL), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 value by plotting the percentage of degradation against the logarithm of the SNIPER(ABL) concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (WST-8/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Add serial dilutions of the SNIPER(ABL) compound to the wells. Include a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Assay Procedure:

-

Add 10 µL of WST-8 or CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vivo Ubiquitination Assay

This assay is performed to confirm that the SNIPER-induced degradation of BCR-ABL is mediated by the ubiquitin-proteasome system.

-

Cell Treatment:

-

Culture CML cells and treat them with the SNIPER(ABL) compound and a proteasome inhibitor (e.g., MG132 or MLN7243) for a few hours. The proteasome inhibitor is used to allow the accumulation of polyubiquitinated proteins.

-

-

Cell Lysis:

-

Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide) in addition to protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the lysates with an anti-ABL antibody overnight at 4°C to immunoprecipitate BCR-ABL.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BCR-ABL, which will appear as a high-molecular-weight smear.

-

The membrane can also be probed with an anti-ABL antibody to confirm the immunoprecipitation of BCR-ABL.

-

Conclusion and Future Directions

SNIPER-mediated degradation of BCR-ABL represents a promising therapeutic strategy for CML, with the potential to address TKI resistance and provide a deeper and more durable response. The modular nature of SNIPERs allows for the optimization of each component—the BCR-ABL ligand, the IAP ligand, and the linker—to fine-tune the degradation potency and selectivity. Further research is warranted to explore the in vivo efficacy and safety of SNIPER(ABL) compounds in preclinical models of CML. The development of SNIPERs that can degrade clinically relevant TKI-resistant mutants of BCR-ABL is a particularly important area for future investigation. This technical guide provides a foundational understanding of the principles and methodologies involved in the research and development of these innovative protein degraders.

References

- 1. researchgate.net [researchgate.net]

- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel ROS-activated agents utilize a tethered amine to selectively target acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Specificity and Selectivity of SNIPER(ABL)-033: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(ABL)-033 is a novel heterobifunctional molecule designed for targeted protein degradation. It belongs to the class of compounds known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This technical guide provides a comprehensive overview of the specificity and selectivity of this compound, based on available data. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

This compound is engineered to specifically target the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). It achieves this by hijacking the cellular ubiquitin-proteasome system. The molecule is a conjugate of the ABL kinase inhibitor HG-7-85-01 and a derivative of the IAP (Inhibitor of Apoptosis Protein) ligand LCL161. This dual-binding capacity allows this compound to act as a molecular bridge, bringing an E3 ubiquitin ligase (cIAP1) into close proximity with the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Core Mechanism of Action

The fundamental mechanism of this compound revolves around the formation of a ternary complex between the SNIPER molecule, the target protein (BCR-ABL), and an E3 ubiquitin ligase (cIAP1). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related SNIPER(ABL) compounds for comparative analysis.

Table 1: Degradation Potency of this compound

| Compound | Target Protein | DC50 (μM) | Cell Line |

| This compound | BCR-ABL | 0.3[1][2] | K562 |

Table 2: Comparative Degradation Potency of Various SNIPER(ABL) Conjugates

| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | DC50 (μM) for BCR-ABL |

| This compound | HG-7-85-01 | LCL161 derivative | 0.3 [1][2] |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 |

| SNIPER(ABL)-020 | Dasatinib | Bestatin | >10 |

| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 |

Specificity and Selectivity Profile

Based on the available information, the specificity of this compound is primarily determined by the selectivity of its constituent warheads: the ABL inhibitor HG-7-85-01 for the target protein and the LCL161 derivative for the IAP E3 ligase.

While a comprehensive kinase-wide or proteome-wide selectivity panel for this compound is not publicly available, the data from related SNIPER(ABL) molecules suggest that the choice of both the ABL inhibitor and the IAP ligand, as well as the linker connecting them, critically influences the degradation potency and selectivity. For instance, SNIPER(ABL)-039, which utilizes the potent and somewhat broader-spectrum kinase inhibitor dasatinib, exhibits a significantly lower DC50 value compared to this compound.

It is important to note that SNIPERs, by their mechanism of action, also induce the degradation of their recruited E3 ligase, in this case, cIAP1, through auto-ubiquitination.

Experimental Protocols

Detailed experimental protocols for the characterization of SNIPER molecules are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key experiments typically performed to evaluate the specificity and selectivity of compounds like this compound.

Cellular Degradation Assay (Western Blotting)

This assay is used to quantify the reduction of the target protein levels in cells upon treatment with the SNIPER compound.

Caption: Western Blotting Workflow for Degradation Assay.

Methodology:

-

Cell Culture: K562 cells, a human CML cell line endogenously expressing BCR-ABL, are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) to a suitable confluency.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for BCR-ABL, cIAP1, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of target proteins are normalized to the loading control. The DC50 value is calculated from the dose-response curve.

Cell Viability/Proliferation Assay

This assay assesses the functional consequence of BCR-ABL degradation on the viability and proliferation of CML cells.

Methodology:

-

Cell Seeding: K562 cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for an extended period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

-

Data Analysis: The results are normalized to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Logical Relationship of SNIPER Components and Activity

The efficacy of a SNIPER molecule is a result of the interplay between its three core components. The logical relationship can be visualized as follows:

Caption: Logical Flow of this compound Activity.

Conclusion

This compound is a potent degrader of the oncoprotein BCR-ABL, with a demonstrated DC50 of 0.3 μM in K562 cells. Its mechanism of action, centered on the induced proximity of BCR-ABL to the cIAP1 E3 ligase, offers a promising therapeutic strategy for CML. While the currently available data strongly supports its on-target activity, a comprehensive evaluation of its selectivity across the kinome and the broader proteome will be essential for its further development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other targeted protein degraders.

References

The SNIPER's Precision: A Technical Guide to SNIPER(ABL)-033 and its Attenuation of Downstream BCR-ABL Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chimeric molecule SNIPER(ABL)-033 represents a targeted protein degradation approach for the treatment of chronic myeloid leukemia (CML). This technical guide delves into the core mechanism of this compound, its impact on downstream signaling pathways, and provides a framework for its experimental evaluation. By hijacking the cellular ubiquitin-proteasome system, this compound offers a promising alternative to traditional kinase inhibition, with the potential to overcome resistance mechanisms. This document outlines the current understanding of this compound's function, supported by data from the broader SNIPER(ABL) family of compounds, and provides detailed experimental methodologies for its investigation.

Introduction: The SNIPER Platform and Targeted Protein Degradation

SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) are a class of heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1]

This compound is a member of this family specifically designed to target the BCR-ABL fusion protein, the hallmark of CML.[2][3] It incorporates the ABL inhibitor HG-7-85-01, which serves as the BCR-ABL targeting ligand, and a derivative of LCL161, an IAP (Inhibitor of Apoptosis Protein) ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[2][3]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the induced degradation of the BCR-ABL oncoprotein. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL protein via its HG-7-85-01 moiety and to the cIAP1 E3 ubiquitin ligase via its LCL161 derivative ligand. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, cIAP1 facilitates the transfer of ubiquitin molecules from ubiquitin-conjugating enzymes (E2s) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated BCR-ABL protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the BCR-ABL protein into small peptides, effectively eliminating it from the cell.

This catalytic process allows a single molecule of this compound to induce the degradation of multiple BCR-ABL protein molecules.

Quantitative Data on SNIPER(ABL) Compounds

The efficacy of SNIPER(ABL) compounds is typically quantified by their DC50 value, which represents the concentration required to degrade 50% of the target protein.

| Compound | ABL Inhibitor Ligand | IAP Ligand | DC50 | Reference(s) |

| This compound | HG-7-85-01 | LCL161 derivative | 0.3 µM | [2][3] |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM | [2] |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM | [2] |

| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM | [2] |

Downstream Signaling Effects of BCR-ABL Degradation